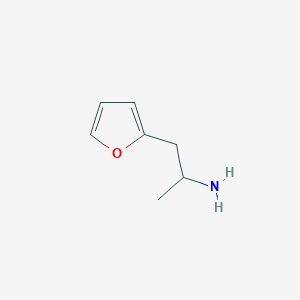

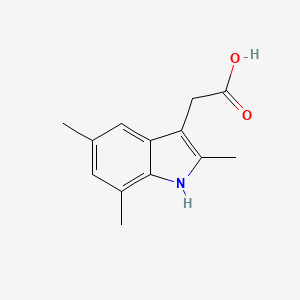

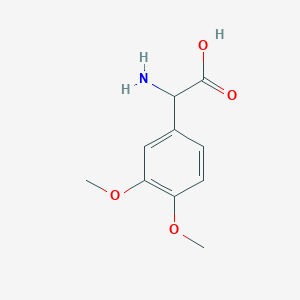

![molecular formula C11H16BrNO B1272726 N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-64-7](/img/structure/B1272726.png)

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine is a compound that can be associated with synthetic studies directed towards analogs of biologically active molecules. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and reactions that can be extrapolated to understand the synthesis, structure, and properties of N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including N-methylation, halogen displacement, and alkylation reactions. For instance, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines involves N-methylation of 6-chloropurines followed by chlorine displacement . This suggests that a similar approach could be used for synthesizing N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine, starting with an appropriate precursor and introducing the methoxy and bromophenyl groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of compounds can be elucidated using techniques such as NMR, IR, MS, and X-ray diffraction. For example, the structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was confirmed using these methods . The dihedral angle between the quinolyl and phenyl groups was found to be significant, which could imply that in N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine, the orientation of the bromophenyl group might also play a crucial role in its overall molecular conformation.

Chemical Reactions Analysis

The reactivity of similar compounds under various conditions can provide insights into the potential chemical reactions of N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine. For example, N-methoxy-9-methyl-9H-purin-6-amines with electronegative substituents showed limited reactivity, indicating that the presence of electron-withdrawing groups such as a bromophenyl might affect the reactivity of the amine group in N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The crystal structure analysis of a related compound revealed weak hydrogen bonding interactions that contribute to the three-dimensional packing of the molecules . This information can be used to hypothesize that N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine may also exhibit specific intermolecular interactions that affect its physical state and solubility.

Aplicaciones Científicas De Investigación

Metabolic Studies and Chemical Transformations

- N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine has been studied for its O-demethylation properties in vitro, where it was observed that rabbit liver homogenates biotransform the amine to its various O-demethyl metabolites. The significance of metabolic O-demethylation in terms of psychotomimetic properties was discussed, indicating an interest in the psychoactive potential of such compounds (Zweig & Castagnoli, 1977).

Catalytic and Synthetic Reactions

- In the field of catalysis, a study demonstrated the amination of 1-methoxy-2-propanol by ammonia on a commercial nickel-on-silica catalyst, producing 2-amino-1-methoxypropane with high selectivity. The study sheds light on the influence of reaction parameters on the selectivity and formation of by-products, highlighting the compound's relevance in chemical synthesis (Bassili & Baiker, 1990).

Chemical Analysis Techniques

- Research into the synthesis of methamphetamine from allylbenzene utilized N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine and its derivatives in gas chromatography-mass spectrometry analysis. This study illustrates the compound's utility in analytical methodologies and the understanding of synthetic routes for psychoactive substances (Noggle, Clark, & Deruiter, 1995).

Reaction Mechanisms and Kinetics

Investigations into the kinetics and mechanism of pyridinolysis of alkyl aryl thionocarbonates utilized derivatives of N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine to understand the reaction pathway, including the formation of zwitterionic tetrahedral intermediates. These studies are crucial in comprehending the detailed reaction mechanisms and kinetics involved in chemical transformations (Castro et al., 1997).

In a study focused on synthetic chemistry, 1-arylmethyl-2-(bromomethyl)aziridines were converted to 2-amino-1-aryloxy-3-methoxypropanes, demonstrating the compound's role in the synthesis and modification of chemical structures, contributing to the development of novel compounds and materials (D’hooghe et al., 2006).

Propiedades

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRZOKKUGCVPCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386012 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

355816-64-7 |

Source

|

| Record name | N-[(4-Bromophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

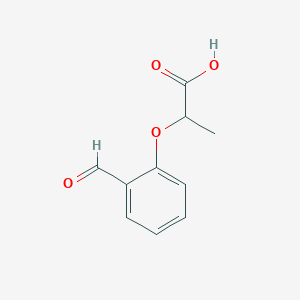

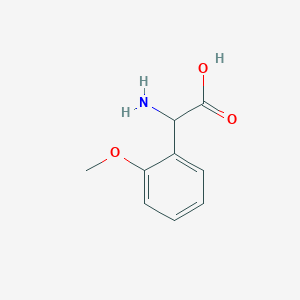

![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)